1-(2,5-Dibromophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXROJNBTPMHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523209 | |
| Record name | 1-(2,5-Dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32937-55-6 | |
| Record name | 1-(2,5-Dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Strategies for 1 2,5 Dibromophenyl Ethanone
Regioselective Bromination Techniques for Acetophenone (B1666503) Scaffolds
The direct bromination of acetophenone presents a challenge in achieving the desired 2,5-disubstitution pattern due to the directing effects of the acetyl group, which favors ortho- and para-substitution, and the potential for α-bromination at the methyl group. quora.comgoogle.com Therefore, regioselective bromination techniques are crucial.
One common approach involves the electrophilic aromatic substitution of acetophenone. The presence of a Lewis acid catalyst, such as aluminum chloride, can influence the position of bromination. orgsyn.org By forming a complex with the carbonyl group, the directing effect of the acetyl group can be modified, leading to meta-substitution. However, achieving specific disubstitution patterns like 2,5-dibromination often requires a multi-step approach or the use of specific brominating agents and conditions. For instance, the use of excess bromine in acetic acid has been employed for the dibromination of 2'-aminoacetophenone (B46740) to yield 2'-amino-3',5'-dibromoacetophenone, highlighting that the substituents on the aromatic ring play a significant role in directing the bromination. iucr.org
Another technique involves the use of N-bromosuccinimide (NBS) as a brominating agent. nih.govshodhsagar.com The selectivity of NBS can be influenced by the choice of catalyst and solvent. For example, acidic alumina (B75360) in methanol (B129727) tends to promote α-bromination, while neutral alumina in acetonitrile (B52724) can lead to nuclear bromination. nih.gov The regioselectivity of bromination can also be controlled by using a combination of a bromate (B103136) or diiodo pentoxide as an oxidant and a bromide or bisulfite as a reducing agent, which has been shown to favor bromination on the aromatic ring over the α-position. google.com
Ultrasound-assisted synthesis has also been explored for the bromination of acetophenone derivatives, offering advantages such as shorter reaction times and milder conditions. lew.ro
Precursor-Based Synthetic Pathways to Dibrominated Acetophenones
An alternative to direct bromination of acetophenone is the synthesis from precursors that already contain the desired dibromo substitution pattern. This approach offers greater control over the final product's regiochemistry.
A prominent precursor for the synthesis of 1-(2,5-dibromophenyl)ethanone is 1,4-dibromobenzene. chemicalbook.comlookchem.comchemdad.com This starting material can undergo a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the acetyl group, yielding this compound. This method is advantageous as the positions of the bromine atoms are pre-defined.
Another viable precursor is 2,5-dibromobenzaldehyde (B1315430). fishersci.cachemdad.com This compound can be converted to the target ketone through various methods, such as a Grignard reaction with a methylmagnesium halide followed by oxidation of the resulting secondary alcohol. The reaction of 2,5-dibromobenzaldehyde with ethane-1,2-diol in the presence of p-toluenesulfonic acid yields 2-(2,5-dibromo-phenyl)- Current time information in Bangalore, IN.nih.govdioxolane, which can be a useful intermediate. fishersci.cachemdad.com
Furthermore, 2,5-dibromotoluene (B165575) can serve as a starting material, which can be oxidized to 2,5-dibromobenzoic acid and subsequently converted to the acid chloride. A reaction with an appropriate organometallic reagent, such as a methylcuprate, could then yield the desired ketone.
Exploration of Catalytic Systems in Synthesis of this compound Derivatives
Catalytic systems play a pivotal role in modern organic synthesis, offering efficiency, selectivity, and milder reaction conditions. In the context of synthesizing this compound and its derivatives, various catalytic approaches have been investigated.
Palladium-catalyzed reactions are particularly noteworthy for their versatility in forming carbon-carbon bonds. For instance, palladium catalysts can be used in cross-coupling reactions to synthesize acetophenones from aryl halides and an acetylating agent. nih.gov Palladium-catalyzed Heck arylation of styryl ethers with aryldiazonium salts provides a route to α-aryl acetophenones. rsc.orgrsc.org Additionally, palladium-catalyzed arylation of hydroxyalkyl vinyl ethers offers a direct method for preparing protected acetophenones. acs.org While not directly synthesizing the title compound, these methods are crucial for creating a wide range of substituted acetophenone derivatives.
Iron-catalyzed systems have also been explored for reactions such as the regioselective oxo- and hydroxy-phthalimidation of styrenes, which can lead to α-functionalized ketones. mdpi.com
Other catalytic systems for bromination reactions include the use of montmorillonite (B579905) K-10 clay and KH2PO4 with N-bromosuccinimide (NBS) for regioselective α-bromination of aralkyl ketones. tandfonline.comacgpubs.org While these methods focus on α-bromination, they highlight the ongoing research into developing selective and efficient catalytic bromination protocols that could potentially be adapted for aromatic ring bromination.
The table below summarizes some of the catalytic systems used in the synthesis of acetophenone derivatives.
| Catalyst System | Reactants | Product Type | Reference |
| Palladium Acetate | Styryl ethers, Aryldiazonium salts | α-Aryl acetophenones | rsc.orgrsc.org |
| Palladium(II) Acetate / DPPP | Aryl halides/triflates, Hydroxyalkyl vinyl ethers | Protected acetophenones | acs.org |
| Palladium Catalyst | Aryl iodides, Acetic anhydride | Acetophenones | nih.gov |
| Acidic Alumina / NBS | Aralkyl ketones | α-Bromo aralkyl ketones | nih.gov |
| Montmorillonite K-10 / NBS | Aralkyl ketones | α-Bromo aralkyl ketones | tandfonline.com |
| KH2PO4 / NBS | Ketones | α-Bromo ketones | acgpubs.org |
Optimization of Reaction Parameters and Yield Enhancement in Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.
In bromination reactions , the choice of solvent can significantly impact the outcome. For instance, in the α-bromination of acetophenone with NBS, ethanol (B145695) was found to be a superior solvent compared to methanol, diethyl ether, and tetrahydrofuran, leading to excellent yields at reflux temperature. acgpubs.org The effect of temperature is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired by-products such as dibrominated compounds. acgpubs.org A study on the α-bromination of acetophenone derivatives found that a reaction temperature of 90 °C and a reaction time of 3 hours were optimal for achieving the highest yield. nih.govresearchgate.net
For precursor-based syntheses , such as the Friedel-Crafts acylation of 1,4-dibromobenzene, the molar ratio of the substrate, acetylating agent, and Lewis acid catalyst is a key factor. Careful control of the reaction temperature is also necessary to prevent side reactions.
The use of flow chemistry has emerged as a powerful tool for optimizing and scaling up reactions. The α-bromination of acetophenone has been successfully transferred from a batch process to a continuous flow process, achieving a high yield of 99% through D-optimal optimization. akjournals.com This approach allows for precise control over reaction parameters, leading to improved yields and safety.
The following table highlights the optimization of various parameters in the synthesis of bromoacetophenone derivatives.
| Reaction | Optimized Parameter | Condition | Effect | Reference |
| α-Bromination of Acetophenone | Solvent | Ethanol (reflux) | Excellent isolated yields (96%) | acgpubs.org |
| α-Bromination of Acetophenone Derivatives | Temperature | 90 °C | Highest yield | nih.govresearchgate.net |
| α-Bromination of Acetophenone Derivatives | Reaction Time | 3 hours | Highest yield | nih.govresearchgate.net |
| α-Bromination of Acetophenone | Process | Continuous flow | 99% yield | akjournals.com |
| Ultrasound-assisted Bromination | Solvent | Water/PEG-400 | Higher yields, shorter reaction times | asianpubs.org |
Elucidation of Reaction Mechanisms and Diverse Chemical Transformations
Electrophilic Aromatic Substitution Reactions of the Dibromophenyl Moiety
The dibromophenyl component of 1-(2,5-dibromophenyl)ethanone is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. dalalinstitute.com The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position relative to itself. However, the presence of two bromine atoms on the ring also influences the position of further substitution.
Nitration, a classic electrophilic aromatic substitution, introduces a nitro group (—NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. minia.edu.eg For this compound, the substitution pattern will be dictated by the combined directing effects of the acetyl and bromo substituents.
Halogenation, another key electrophilic aromatic substitution, can be achieved with reagents like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). reddit.com The reaction of acetophenone (B1666503) with bromine under acidic conditions typically results in the formation of α-bromoacetophenone. brainly.com In the case of this compound, further bromination on the aromatic ring can occur. The use of a "swamping catalyst" like aluminum chloride can direct halogenation to the aromatic nucleus. orgsyn.orgmdma.ch
Nucleophilic Reaction Dynamics at the Ethanone (B97240) Carbonyl Center
The carbonyl group of the ethanone moiety is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic and reacts with a variety of nucleophiles. smolecule.com
Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reducing agents that donate a hydride ion to the carbonyl carbon, leading to the formation of the corresponding alcohol, 1-(2,5-dibromophenyl)ethanol. libretexts.org Sodium borohydride is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol (B145695). researchgate.netgoogle.comnih.govmdpi.com
Organometallic reagents, like Grignard reagents (R-MgX), also readily add to the carbonyl group, forming a new carbon-carbon bond and, after workup, a tertiary alcohol. libretexts.org The reaction of this compound with a Grignard reagent would yield a tertiary alcohol with the R-group from the Grignard reagent attached to the former carbonyl carbon.
The formation of imines and enamines occurs through the nucleophilic addition of primary or secondary amines to the carbonyl group, followed by dehydration. libretexts.org This reaction is often catalyzed by acid.
Cross-Coupling Reactions Involving Carbon-Bromine Bonds
The carbon-bromine bonds on the phenyl ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmasterorganicchemistry.comfrontiersin.org This reaction offers a method to introduce vinyl groups onto the dibromophenyl ring. The reaction can sometimes be performed in ionic liquids. wikipedia.org
The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. masterorganicchemistry.com This reaction is highly versatile for creating new carbon-carbon bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. sigmaaldrich.comacsgcipr.orgatlanchimpharma.comresearchgate.net This provides a direct route to synthesize aniline (B41778) derivatives from this compound.
Oxidative and Reductive Transformation Pathways of this compound Derivatives
The acetyl group of this compound can undergo both oxidation and reduction.
The Baeyer-Villiger oxidation is a notable oxidative transformation where a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the ketone into an ester. wikipedia.orgnrochemistry.comnih.govsigmaaldrich.com The migratory aptitude of the attached groups determines the regioselectivity of the reaction. This reaction can also be catalyzed by enzymes known as Baeyer-Villiger monooxygenases. wikipedia.org
Reduction of the carbonyl group to an alcohol, as mentioned in section 3.2, is a common reductive pathway. Further reduction to a methylene (B1212753) (CH₂) group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com
Mechanistic Investigations through Kinetic and Spectroscopic Studies
The mechanisms of the reactions involving this compound can be elucidated through kinetic and spectroscopic studies. For instance, the progress of a reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) to determine reaction rates and identify intermediates. mdpi.com
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing the structures of reactants, intermediates, and products. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the molecule, complementing experimental findings. researchgate.netresearchgate.net
Impact of Halogen Substitution Pattern on Reactivity Profiles
The position of the bromine substituents on the phenyl ring significantly influences the reactivity of the molecule. researchgate.net The electronic effects of the halogens, which are electron-withdrawing through induction and electron-donating through resonance, affect the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring in electrophilic substitution reactions. researchgate.net
For example, the reactivity of this compound can be compared to its isomers, such as 1-(2,4-dibromophenyl)ethanone (B1586215) or 1-(3,5-dibromophenyl)ethanone. google.com Theoretical calculations have shown that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be correlated with the reactivity of bromoacetophenone isomers. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.netresearchgate.net The steric hindrance caused by the bromine atoms, particularly at the ortho position, can also play a crucial role in directing the outcome of reactions.
Data Tables
Table 1: Selected Chemical Reactions of this compound and Related Compounds
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Electrophilic Bromination | Br₂, FeBr₃ | Aryl bromide | reddit.com |
| Nucleophilic Addition (Reduction) | NaBH₄, Methanol | Secondary alcohol | nih.govmdpi.com |
| Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkene | wikipedia.orgfrontiersin.org |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine | sigmaaldrich.comacsgcipr.org |
| Baeyer-Villiger Oxidation | m-CPBA | Ester | wikipedia.orgnrochemistry.com |
Table 2: Comparison of Reactivity in Halogenated Acetophenones
| Compound | Key Feature | Impact on Reactivity | Reference(s) |
| This compound | Bromine at ortho and meta positions | Combination of steric and electronic effects | researchgate.netresearchgate.net |
| 1-(2,4-Dibromophenyl)ethanone | Bromine at ortho and para positions | Different electronic distribution and steric hindrance | nih.gov |
| 1-(3,5-Dibromophenyl)ethanone | Bromine at meta positions | Primarily electronic effects | google.com |
| 1-(4-Bromophenyl)ethanone | Single bromine at para position | Less steric hindrance, moderate electronic effect | beilstein-journals.orgorientjchem.org |
Derivatives Synthesis and Strategic Functionalization Pathways
Construction of Novel Heterocyclic Systems Utilizing 1-(2,5-Dibromophenyl)ethanone as a Precursor
The presence of the acetyl group makes this compound an ideal starting material for the synthesis of various heterocyclic compounds, most notably pyrazoles and pyridazinones, through cyclocondensation reactions.
Pyrazoles: The synthesis of pyrazole (B372694) derivatives is a common application, typically achieved by reacting the ketone with hydrazine (B178648) or its substituted analogues. organic-chemistry.orgmdpi.com The reaction proceeds through the initial formation of a hydrazone intermediate via condensation with the ethanone (B97240) carbonyl group, followed by intramolecular cyclization. libretexts.orgacs.org A general one-pot method involves the condensation of a ketone, an aldehyde, and hydrazine monohydrochloride, followed by in-situ oxidation to yield the aromatic pyrazole ring. organic-chemistry.org The reaction of this compound with hydrazine hydrate (B1144303) would thus be expected to yield 3-(2,5-dibromophenyl)-5-methyl-1H-pyrazole. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the hydrazine derivative used. mdpi.comresearchgate.net
Pyridazinones: Pyridazinone heterocycles can be synthesized from appropriate aroylpropionic acids, which can be prepared from acetophenones. The subsequent condensation of the aroylpropionic acid with hydrazine derivatives leads to the formation of the 4,5-dihydropyridazin-3(2H)-one ring system. tandfonline.comnih.gov For instance, condensation with 4-hydrazinobenzenesulfonamide hydrochloride in refluxing ethanol (B145695) is a documented method for creating pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety. tandfonline.com Aromatization of the dihydropyridazinone ring can be achieved through bromination in acetic acid to yield the final pyridazin-3(2H)-one. nih.gov
A summary of representative heterocyclic syntheses is presented below.
| Heterocyclic System | General Reagents | Key Reaction Type | Potential Product from this compound |
|---|---|---|---|
| Pyrazoles | Hydrazine hydrate, Substituted hydrazines | Condensation-Cyclization | 3-(2,5-Dibromophenyl)-5-methyl-1H-pyrazole |
| Pyridazinones | Aroylpropionic acid precursor, Hydrazine hydrate | Condensation-Cyclization | 6-(2,5-Dibromophenyl)-4,5-dihydropyridazin-3(2H)-one |
| Imidazopyridazinones | Pyridazinone precursor, Ethyl bromoacetate, Ammonium acetate | Multi-step synthesis | Derivatives of the imidazo[4,5-c]pyridazin-6(7H)-one core |
Controlled Functionalization of Aromatic Bromine Substituents
The two bromine atoms on the phenyl ring of this compound are valuable handles for further functionalization, primarily through cross-coupling reactions. The differential reactivity of the bromine atoms at the C2 (ortho to the acetyl group) and C5 (meta to the acetyl group) positions allows for potential site-selective functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. mdpi.com In these reactions, the bromine atom acts as a leaving group, enabling the formation of new carbon-carbon bonds with various boronic acids. By carefully controlling reaction conditions and the stoichiometry of reagents, it may be possible to achieve selective mono-functionalization or di-functionalization. For example, in related di-halogenated systems, selective coupling at different halogen positions has been achieved by leveraging the inherent reactivity differences or by using sequential catalytic processes. mdpi.com
Steric hindrance plays a significant role in directing the functionalization. The bromine at the C2 position is sterically more hindered due to the adjacent acetyl group compared to the bromine at the C5 position. This difference can be exploited for regioselective functionalization, where a bulky catalyst or reagent may preferentially react at the less hindered C5 position. nih.gov
| Functionalization Strategy | Typical Reagents | Position Targeted | Controlling Factor |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Base (e.g., K₂CO₃) | C2 and/or C5 | Reactivity, Stoichiometry |
| Site-Selective Coupling | Bulky boronic acids or ligands | C5 (less hindered) | Steric hindrance |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | C2 and/or C5 | Electronic activation, Reaction conditions |
Derivatization Strategies for the Ethanone Carbonyl Group
The carbonyl group of the ethanone moiety is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(2,5-dibromophenyl)ethanol, using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgevitachem.com This transformation is a common step in the synthesis of more complex molecules. Further reduction, known as deoxygenation, can convert the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding 1-ethyl-2,5-dibromobenzene. This is typically achieved under harsh conditions using methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (amalgamated zinc and strong acid). libretexts.org
Condensation Reactions: As mentioned previously, the carbonyl group readily undergoes condensation with amine derivatives. Its reaction with hydrazine and its derivatives forms hydrazones, which are key intermediates in the synthesis of pyrazoles. libretexts.orgacs.org Reaction with hydroxylamine (B1172632) yields the corresponding oxime, and reaction with primary amines can form imines (Schiff bases).
Oxidation: While less common for simple ketones, oxidation of the acetyl group is possible under specific conditions, potentially leading to the formation of a carboxylic acid or related derivatives. smolecule.com
A summary of these derivatization strategies is provided in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)CH₃) |
| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH | Methylene (-CH₂CH₃) |
| Deoxygenation (Clemmensen) | Zn(Hg), HCl | Methylene (-CH₂CH₃) |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone (=N-NH₂) |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (=N-OH) |
Structure-Reactivity Relationships in Synthesized Analogues and Derivatives
The reactivity of this compound and its derivatives is governed by the electronic and steric effects of its constituent functional groups. lumenlearning.com The acetyl group is an electron-withdrawing and meta-directing group, which deactivates the aromatic ring towards electrophilic substitution. lumenlearning.com Conversely, the bromine atoms are also electron-withdrawing via induction but are ortho-para directing due to resonance effects, where their lone pairs can be donated to the ring.
This interplay of electronic effects dictates the reactivity of the aromatic ring. The deactivating nature of both the acetyl group and the halogens makes electrophilic aromatic substitution reactions on this scaffold challenging. When substitution does occur, the position of attack will be influenced by the combined directing effects of the three substituents.
In derivatives where the bromine atoms are replaced via cross-coupling reactions, the electronic nature of the new substituent will significantly alter the molecule's properties. mdpi.com
Electron-Donating Groups (e.g., -CH₃, -OCH₃): Introducing electron-donating groups will activate the aromatic ring, making it more susceptible to electrophilic attack and influencing the regiochemical outcome of further substitutions. lumenlearning.com
Electron-Withdrawing Groups (e.g., -CN, -NO₂): Adding further electron-withdrawing groups will further deactivate the ring. lumenlearning.commdpi.com
These modifications are crucial in tuning the electronic properties of synthesized analogues, which is a key strategy in medicinal chemistry and materials science for optimizing the interaction of a molecule with biological targets or for achieving desired physical properties. nih.govacs.org For example, in synthesized pyridazinone derivatives, the nature of the substituent on the phenyl ring at position 6 has been shown to be a critical determinant of biological activity. rsc.org
Computational Chemistry Investigations and Molecular Modeling
Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. rsc.org For substituted acetophenones, DFT calculations are routinely used to optimize the molecular geometry, calculate energies, and analyze the distribution of electrons.
A study on para-substituted acetophenones using the B3LYP/6-311G(d,p) level of theory has shown that the presence of different substituents on the phenyl ring influences the electronic properties and basicity of the carbonyl group. Although specific data for 1-(2,5-Dibromophenyl)ethanone is not available, these studies indicate that the two bromine atoms, being electron-withdrawing, would significantly impact the charge distribution in the molecule. The electron density around the carbonyl oxygen, for instance, would be reduced, affecting its proton affinity and reactivity.
In a theoretical investigation of 2,4'-dibromoacetophenone (B128361), DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine optimized geometric parameters such as bond lengths and angles. dergipark.org.tr For instance, the C-Br bond lengths were predicted to be 1.912 Å and 1.951 Å. dergipark.org.tr Such calculations provide a precise three-dimensional picture of the molecule's ground state.
Table 1: Representative Calculated Properties for Substituted Acetophenones
| Compound | Method/Basis Set | Calculated Property | Value |
| p-Substituted Acetophenones | B3LYP/6-311G(d,p) | Protonation Energies (PE) | -205 to -215 kcal/mol |
| 2,4'-Dibromoacetophenone | B3LYP/6-311++G(d,p) | C-Br Bond Length (para) | 1.912 Å |
| 2,4'-Dibromoacetophenone | B3LYP/6-311++G(d,p) | C-Br Bond Length (ortho) | 1.951 Å |
This table presents data from related compounds to illustrate the outputs of DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity.
For aromatic ketones, the HOMO is typically a π-orbital located on the aromatic ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. In a study of various polycyclic aromatic hydrocarbons (PAHs) and their substituted derivatives, it was found that the substitution of a ketone group significantly lowers the LUMO energy and reduces the HOMO-LUMO gap, thereby increasing reactivity. frontiersin.org For this compound, the electron-withdrawing bromine atoms would be expected to lower the energies of both the HOMO and LUMO.
Calculations on 2,4'-dibromoacetophenone revealed a HOMO-LUMO energy gap, which provides insight into its electronic transitions and reactivity. dergipark.org.tr The distribution of these orbitals shows the most probable sites for electrophilic and nucleophilic attack. Analysis of reactivity descriptors such as electronegativity, chemical hardness, and softness, all derivable from HOMO and LUMO energies, can further quantify the molecule's reactive nature.
Table 2: Frontier Orbital Energies and Energy Gaps for Analogous Aromatic Ketones
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Acetophenone (B1666503) | DFT/B3LYP | -6.8 | -1.5 | 5.3 |
| 2,4'-Dibromoacetophenone | DFT/B3LYP | Not specified | Not specified | 4.68 |
| PAH with Ketone Group | B3LYP/6-311+G(d,p) | Variable | Variable | Reduced by ~1.46 eV |
This table contains representative data for related compounds to illustrate the concept of HOMO-LUMO analysis. Specific values for this compound are not available in the cited literature.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. organicchemistrytutor.comfiveable.me For this compound, a key conformational feature is the rotation around the single bond connecting the carbonyl group to the phenyl ring. This rotation determines the orientation of the acetyl group relative to the plane of the benzene (B151609) ring.
Computational studies on substituted acetophenones have shown that the planar conformation, where the acetyl group is coplanar with the phenyl ring, is generally the most stable due to conjugation between the carbonyl π-system and the aromatic ring. researchgate.net However, bulky substituents at the ortho position can cause steric hindrance, leading to a non-planar ground state. In this compound, the bromine atom at the 2-position (ortho to the acetyl group) would create significant steric strain, likely forcing the acetyl group out of the plane of the ring.
A detailed conformational analysis of 2'-fluoro-substituted acetophenone derivatives using DFT calculations revealed a strong preference for the s-trans conformer, where the C-F bond and the carbonyl group are anti-periplanar. acs.orgnih.gov This preference is driven by the minimization of repulsive dipole-dipole interactions. nih.gov Mapping the potential energy surface by systematically rotating the C(aryl)-C(carbonyl) bond would reveal the energy barriers between different conformers and identify the most stable geometries for this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and the energy barriers that govern reaction rates. d-nb.info For a ketone like this compound, reactions such as nucleophilic addition to the carbonyl group, enolization, and substitution on the aromatic ring can be modeled. acs.org
For example, the mechanism of the acid-catalyzed enolization of acetophenone derivatives has been a subject of theoretical interest. acs.org DFT calculations can map the potential energy surface of the reaction, locating the transition state for protonation of the carbonyl oxygen and subsequent deprotonation of the methyl group. Similarly, modeling the reduction of the ketone to an alcohol can predict the stereochemical outcome of the reaction. In a study on the manganese-catalyzed hydrogenation of ketones, DFT calculations were used to predict the enantioselectivity for various acetophenone derivatives by calculating the energy barriers of the competing transition states. d-nb.info These models provide a rational basis for understanding and predicting the outcomes of chemical transformations.
In Silico Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). dergipark.org.tr Recent advancements using machine learning models trained on DFT data can now predict chemical shifts with high accuracy in real-time. rsc.org For 2,4'-dibromoacetophenone, ¹H and ¹³C NMR chemical shifts were calculated and showed good agreement with experimental values. dergipark.org.tr Such predictions for this compound would help in assigning the signals in its experimental spectra, especially for the quaternary carbons and the protons on the substituted ring.
Similarly, the vibrational frequencies and intensities of a molecule can be calculated to simulate its IR spectrum. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. This allows for a detailed assignment of the experimental IR bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group and vibrations involving the C-Br bonds.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-(2,5-Dibromophenyl)ethanone. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. jchps.comslideshare.net Both ¹H and ¹³C NMR are routinely employed for the characterization of this compound. clockss.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl protons of the acetyl group would typically appear as a singlet, while the aromatic protons would show a more complex pattern of doublets and doublets of doublets due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Key signals would include the carbonyl carbon of the ketone group, the carbons of the methyl group, and the six carbons of the dibrominated phenyl ring. The chemical shifts of the aromatic carbons are influenced by the presence of the bromine and acetyl substituents.
Advanced NMR Techniques: For more complex structural problems or for definitive assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be utilized. These methods reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, allowing for an unambiguous assembly of the molecular structure. ipb.pt
Below is a table summarizing typical NMR data for related compounds, which can be used as a reference for interpreting the spectra of this compound.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-bromo-1-(4-bromophenyl)ethanone | 7.86-7.82 (m, 2H), 7.65-7.63 (m, 2H), 4.41 (s, 2H) ias.ac.in | 190.43, 132.62, 132.24, 130.43, 129.33, 30.44 ias.ac.in |
| 2-bromo-1-(3-bromophenyl)ethanone | 8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.39-7.34 (m, 1H), 4.44 (s, 2H) rsc.org | 190.29, 132.52, 132.10, 130.31, 129.18, 30.40 rsc.org |
| 1-(2-Amino-5-bromophenyl)ethanone | - | - |
| 1-(2-Bromophenyl)ethanone oxime | - | Data available researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion region will exhibit a characteristic isotopic pattern. This pattern will consist of three peaks at M⁺, M⁺+2, and M⁺+4, with relative intensities of approximately 1:2:1, providing a clear signature for a dibrominated compound.
Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions provides valuable structural information. tutorchase.comslideshare.net For this compound, common fragmentation pathways would include the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, and the cleavage of the acyl group to produce a 2,5-dibromobenzoyl cation. Further fragmentation of the dibromophenyl ring can also occur. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. clockss.org
The table below illustrates the expected isotopic pattern for a dibrominated compound.
| Ion | Relative Mass | Expected Relative Intensity |
| [M]⁺ (with 2 x ⁷⁹Br) | M | ~25% |
| [M+2]⁺ (with ⁷⁹Br and ⁸¹Br) | M+2 | ~50% |
| [M+4]⁺ (with 2 x ⁸¹Br) | M+4 | ~25% |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. libretexts.org A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group. The spectrum will also show C-H stretching vibrations from the methyl and aromatic groups, as well as C-C stretching vibrations within the aromatic ring. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule that are associated with a change in polarizability. mdpi.com For this compound, the C=O stretch will also be visible in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibrations will also give rise to characteristic Raman signals. google.com
The following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Ketone | C=O stretch | 1680-1700 (strong) | 1680-1700 |
| Aromatic Ring | C-H stretch | 3000-3100 (medium) | 3000-3100 |
| C=C stretch | 1450-1600 (variable) | 1450-1600 (strong) | |
| Methyl Group | C-H stretch | 2850-2960 (medium) | 2850-2960 |
| Aryl Halide | C-Br stretch | 500-600 (strong) | 500-600 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides the most definitive structural information for crystalline solids. iucr.org By diffracting X-rays off a single crystal of this compound, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice. scispace.com
This method allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It also provides information about intermolecular interactions, such as packing forces and potential halogen bonding, in the solid state. The crystal structure of a derivative, 1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime, has been determined by X-ray diffraction. researchgate.net
The table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.0 |
| b (Å) | ~10.0 |
| c (Å) | ~9.5 |
| β (°) | ~92.0 |
| Volume (ų) | ~850 |
| Z (molecules per unit cell) | 4 |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. ias.ac.in A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The retention factor (Rf) value of the compound is characteristic for a given eluent and can be used for identification purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the quantitative analysis and purification of this compound. sielc.com A solution of the compound is pumped through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. By using a suitable detector, such as a UV detector, the purity of the compound can be accurately determined. google.com For a related compound, 1-[2-(Benzyloxy)-5-bromophenyl]ethanone, gas chromatography has been used to assess purity.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, separates molecules based on their size. While less common for small molecules like this compound, it can be useful for removing polymeric impurities.
The following table outlines typical chromatographic conditions for the analysis of this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | UV light (254 nm) |
| HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients | UV-Vis (e.g., at 254 nm) |
Application of Advanced Analytical Methodologies for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as environmental samples or biological fluids, often requires the use of advanced and hyphenated analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The sample is first separated by GC, and then each component is introduced into the mass spectrometer for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the technique of choice. It combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry. This is particularly useful for analyzing complex mixtures where the compound of interest is present at low concentrations. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and for structural elucidation of unknown components in the mixture. oak.go.kr
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While not typically used for the analysis of the intact molecule, ICP-MS can be used to determine the concentration of bromine in a sample after digestion, which can be an indirect measure of the presence of brominated organic compounds.
These advanced methodologies are crucial for trace-level detection and for understanding the fate and transport of this compound in various environments.
Based on a comprehensive review of available research, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the specified outline.
The existing scientific literature accessible through search results lacks specific and detailed research findings for "this compound" within the requested application areas. The available data predominantly pertains to its isomers (e.g., 1-(3,5-dibromophenyl)ethanone), its chloro-analogues (e.g., 1-(2,5-dichlorophenyl)ethanone), or its functionalized derivatives (e.g., 1-(2-amino-3,5-dibromophenyl)ethanone).
A detailed breakdown of the limitations for each requested section is as follows:
Applications in Advanced Organic Synthesis and Material Science Research
Exploration of Derived Compounds in Catalysis Research:The search results do not contain any instances of compounds derived from 1-(2,5-Dibromophenyl)ethanone being explored for their catalytic properties. The literature discusses the use of catalysts in reactions involving this class of compounds, but not the use of their derivatives as catalysts themselves.
Constructing an article under these circumstances would violate the core instructions to remain strictly within the scope of "this compound" and to be scientifically accurate and informative. Any attempt to populate the requested sections would require extrapolating from different molecules, which is outside the defined scope, or presenting unsubstantiated information. Therefore, this request cannot be fulfilled as specified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
